2-Iodoquinoline
Overview
Description
2-Iodoquinoline is an organic compound with the molecular formula C₉H₆IN It is a derivative of quinoline, where an iodine atom is substituted at the second position of the quinoline ring
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as 2-iodoquinoline, are often used in the field of medicinal chemistry . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety
Mode of Action
It is known that iodoquinol, a related compound, acts by chelating ferrous ions essential for metabolism
Biochemical Pathways
Metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent
Pharmacokinetics
In general, the pharmacokinetic properties of a compound can greatly impact its bioavailability
Result of Action
It is known that iodoquinol, a related compound, is an amebicide used against entamoeba histolytica, and it is active against both cyst and trophozoites that are localized in the lumen of the intestine
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors such as the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation)
Biochemical Analysis
Biochemical Properties
2-Iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HepG2 (human hepatocellular carcinoma) and Caco-2 (human colorectal adenocarcinoma), this compound derivatives have demonstrated cytotoxic activity, indicating their potential as therapeutic agents .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a ligand for certain receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, this compound can modulate the expression of specific genes, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in vitro and in vivo has been associated with sustained cytotoxic effects, particularly in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation, reduction, and hydrolysis of this compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can significantly impact the compound’s pharmacological and toxicological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound can be actively transported into cells via organic anion transporters, affecting its intracellular concentration and subsequent biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoquinoline can be synthesized through several methods. One common approach involves the iodination of quinoline. This can be achieved by reacting quinoline with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the use of iodine monochloride (ICl) as the iodinating agent, which reacts with quinoline in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom in this compound can be replaced by other electrophiles through reactions such as the Suzuki coupling, where a boronic acid derivative is used.
Nucleophilic Substitution: The iodine atom can also be substituted by nucleophiles, such as in the reaction with amines to form 2-aminoquinoline derivatives.
Oxidation and Reduction: this compound can be oxidized to form quinoline N-oxide or reduced to form 2-iodo-1,2-dihydroquinoline.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivative.
Nucleophilic Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), and heat.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki Coupling: 2-arylquinoline derivatives.
Nucleophilic Substitution: 2-aminoquinoline derivatives.
Oxidation: Quinoline N-oxide.
Reduction: 2-iodo-1,2-dihydroquinoline.
Scientific Research Applications
2-Iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are being investigated for their potential use as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoline structure.
Comparison with Similar Compounds
2-Iodoquinoline can be compared with other halogenated quinolines, such as:
- 2-Chloroquinoline
- 2-Bromoquinoline
- 2-Fluoroquinoline
Uniqueness:
- Reactivity: The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, making it more reactive in certain types of chemical reactions, such as nucleophilic substitution.
- Applications: Due to its unique reactivity, this compound is often preferred in synthetic applications where a high degree of reactivity is required.
Properties
IUPAC Name |
2-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWYFWZENXDZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064411 | |
Record name | Quinoline, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6560-83-4 | |
Record name | 2-Iodoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6560-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-IODOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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